molecular formula C13H12N4O2 B4922631 3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole

3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole

Cat. No.: B4922631
M. Wt: 256.26 g/mol
InChI Key: AOSOMABBNMDWQR-UHFFFAOYSA-N
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Description

3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an oxadiazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an acyl chloride to form an intermediate, which then undergoes cyclization to yield the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The oxadiazole ring can participate in substitution reactions, where functional groups are introduced or replaced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound’s stability and reactivity make it useful in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-triazole
  • **3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-thiadiazole
  • **3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxazole

Uniqueness

Compared to similar compounds, 3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole stands out due to its unique combination of stability and reactivity. The presence of the oxadiazole ring imparts significant stability, while the methoxymethyl and pyrazolyl groups enhance its reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-18-8-12-16-13(19-17-12)10-4-2-3-9(5-10)11-6-14-15-7-11/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSOMABBNMDWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)C2=CC=CC(=C2)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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